Spinochrome A

Description

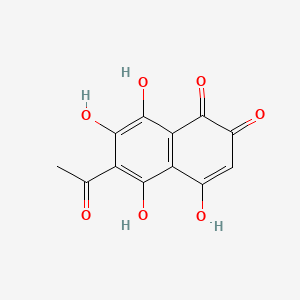

Structure

2D Structure

3D Structure

Properties

CAS No. |

3718-80-7 |

|---|---|

Molecular Formula |

C12H8O7 |

Molecular Weight |

264.19 g/mol |

IUPAC Name |

6-acetyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C12H8O7/c1-3(13)6-10(17)7-4(14)2-5(15)9(16)8(7)12(19)11(6)18/h2,14,17-19H,1H3 |

InChI Key |

XCJXHYOEVKKMGD-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=O)C=C2O)O |

Canonical SMILES |

CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=O)C=C2O)O |

Synonyms |

2-acetyl-3,6-dihydroxynaphthazarin spinochrome A spinochrome B spinochrome C spinochrome D spinochrome E |

Origin of Product |

United States |

Natural Occurrence, Biodiversity, and Ecological Dynamics of Spinochrome a

Isolation and Distribution Across Marine Organism Phyla

Spinochrome A is a polyhydroxylated 1,4-naphthoquinone, a class of pigments widely distributed in marine environments. These natural phenolic compounds are particularly characteristic of the phylum Echinodermata.

This compound and other related spinochromes are most conspicuously found in echinoids, commonly known as sea urchins. britannica.com These pigments are responsible for the vibrant coloration of sea urchins and are believed to play various physiological and ecological roles. nih.gov Research dating back several decades has established that this compound, along with Spinochromes B, C, D, E, and Echinochrome A, are among the most common pigments found in this class of marine invertebrates. mdpi.comrsc.org The specific composition and concentration of these pigments can vary between different species of sea urchins. mdpi.com

This compound has been identified in a variety of sea urchin species, highlighting its widespread distribution within the class Echinoidea.

Detailed studies have confirmed the presence of this compound in the following species, among others:

Echinus esculentus : This species was one of the first in which spinochrome pigments were studied. mdpi.comrsc.org

Echinometra mathaei : This Indo-Pacific species is known to contain a variety of spinochromes, including this compound. nih.gov

Diadema : Species within this genus, such as Diadema setosum, have been found to contain this compound. mdpi.comnih.gov

Phyllacanthus imperialis : In this tropical sea urchin, this compound is a major pigment, constituting up to 77% of the spinochrome content in chloroform (B151607) extracts. mdpi.comnih.gov

Scaphechinus mirabilis : This sand dollar species is another echinoderm from which spinochromes have been isolated. wikipedia.org

Strongylocentrotus intermedius : this compound has been identified in this species, co-occurring with other spinochromes and binaphthoquinones. mdpi.com

Maretia planulata : While Echinochrome A is the main pigment in this species, other spinochromes are also present. mdpi.com

Echinarachnius parma : Commonly known as the sand dollar, this species is also a source of spinochrome pigments.

The following table summarizes the occurrence of this compound in selected sea urchin species:

Interactive Data Table: Occurrence of this compound in Sea Urchin Species| Genus | Species | This compound Presence |

|---|---|---|

| Diadema | setosum | Identified |

| Phyllacanthus | imperialis | Major Component |

| Strongylocentrotus | intermedius | Identified |

| Mesocentrotus | nudus | Identified |

This table is based on available research and may not be exhaustive.

While most prominently associated with sea urchins, spinochrome pigments, including methylated forms, have also been occasionally found in other classes of echinoderms. rsc.orgrsc.org These include Ophiuroidea (brittle stars and basket stars) and Asteroidea (sea stars or starfish). rsc.orgrsc.orgmarinesanctuary.orgwikipedia.orgoceanconservancy.org However, the diversity and concentration of these compounds in other echinoderms are generally less pronounced compared to sea urchins.

Intra-organismal Distribution and Compartmentalization

Within an individual sea urchin, this compound and other spinochromes are not uniformly distributed. Instead, they are concentrated in specific tissues and structures, suggesting specialized functions. nih.govwikipedia.org

The highest concentrations of spinochrome pigments are typically found in the external, hard parts of the sea urchin. nih.govwikipedia.org This includes the test (the shell-like skeleton) and the spines. nih.govrsc.orgwikipedia.org This localization has led to the hypothesis that these pigments play a protective role, possibly shielding the organism from UV radiation or acting as a defense against predators and pathogens. nih.gov The process of isolating spinochromes often involves treating the sea urchin skeleton with an acidic solution to dissolve the mineral structure, followed by extraction of the pigments. rsc.org

This compound and its related compounds are also present in the internal organs of sea urchins, albeit often at lower concentrations than in the external structures. nih.govwikipedia.org They have been detected in:

Gonads : The reproductive organs of sea urchins can contain these pigments. wikipedia.orgwikipedia.org

Coelomic Fluid : This is the fluid that fills the body cavity of the sea urchin. Pigment granules have been found in red spherule cells within this fluid. mdpi.comnih.govwikipedia.org

Eggs : The presence of spinochromes in eggs suggests a potential role in the early stages of development, possibly offering protection to the embryos. nih.govwikipedia.orgwikipedia.org

Digestive System : Spinochromes have also been identified within the digestive system of these organisms.

The following table illustrates the distribution of spinochromes within a sea urchin:

Interactive Data Table: Intra-organismal Distribution of Spinochromes| Body Compartment | Presence of Spinochromes |

|---|---|

| Test (Shell) | High Concentration |

| Spines | High Concentration |

| Gonads | Detected |

| Coelomic Fluid | Detected |

| Eggs | Detected |

| Digestive System | Detected |

This table provides a general overview of spinochrome distribution.

Variability Across Life Stages and Environmental Factors

The presence and concentration of this compound, a polyhydroxylated naphthoquinone pigment, exhibit significant variability throughout the life cycle of sea urchins and are influenced by various environmental factors. nih.govresearchgate.net These pigments are not uniformly distributed, with compositions differing between the shell epidermis, coelomic fluid, and eggs. nih.govresearchgate.net This variation suggests that this compound and related compounds serve distinct functions at different stages of development. researchgate.net

During embryogenesis, pigment granules containing spinochromes are present and play a crucial role in protecting the developing organism. nih.gov The composition of these granules in eggs, gastrulating embryos, and larvae can differ, indicating a dynamic role for these pigments throughout early development. nih.govresearchgate.net For instance, in the sea urchin Scaphechinus mirabilis, the pigment profiles of the egg membrane, developing embryos, and pluteus larvae are distinct from one another and from the adult tissues. researchgate.net

Environmental stressors are also known to modulate the quantity of spinochrome-containing cells. Factors such as changes in water temperature, salinity, and hypoxic conditions can lead to a significant increase in the number of red spherulocytes, the pigment cells in the coelomic fluid. rsc.org This response is believed to be part of the sea urchin's immune and stress-response systems. rsc.org When the organism is wounded or infected, pigments are released from these cells to encapsulate foreign bodies, highlighting a direct link between environmental challenges and pigment deployment. nih.gov

The following table summarizes the observed variability of this compound and related pigments.

| Life Stage/Condition | Location | Observation | Species Example |

| Egg | Jelly-like membrane, cytoplasm | Pigment granules present, providing protection. nih.govnih.gov | Scaphechinus mirabilis researchgate.net |

| Embryo & Larva | Pigment cells | Pigment composition is distinct from eggs and adults; vital for survival. researchgate.net Albino larvae lacking pigments show low survival under UV exposure. sciencedaily.com | Temnopleurus reevesii sciencedaily.com |

| Adult | Shell (Test), Spines, Coelomic Fluid | Pigment composition is species-specific. rsc.orgnih.gov this compound is a major component in the shells of some species. nih.gov | Strongylocentrotus nudus, Paracentrotus lividus nih.govnih.gov |

| Environmental Stress | Coelomic Fluid | Number of pigment-containing red spherulocytes increases in response to temperature, salinity, or hypoxic stress. rsc.org | General observation in sea urchins |

Elucidation of Ecological Roles and Adaptive Functions

This compound, as a prominent secondary metabolite in sea urchins, is believed to perform several crucial ecological and adaptive functions rather than being involved in processes like growth or reproduction. nih.govrsc.org Its chemical structure lends itself to various bioactive roles, primarily centered on defense and protection against a challenging marine environment. nih.gov

Hypotheses on Protective Mechanisms against Environmental Stressors

This compound is hypothesized to be a key component of the sea urchin's defense system against a variety of environmental stressors. nih.gov One of its primary protective roles is attributed to its potent antioxidant activity. nih.govresearchgate.net The multiple hydroxyl groups in its molecular structure enable it to be an effective scavenger of free radicals and reactive oxygen species (ROS). wikipedia.orgnih.gov By neutralizing these harmful molecules, this compound helps prevent oxidative stress, which can cause significant damage to cellular structures, DNA, and RNA. nih.gov

Furthermore, this compound is implicated in the innate immune response of sea urchins. rsc.orgresearchgate.net The pigment-containing cells, known as red spherulocytes, increase in number under stress and are involved in cellular defense mechanisms. rsc.org Upon injury or infection, these cells release their pigment content to encapsulate and neutralize pathogens. nih.gov Studies have also demonstrated that purified spinochromes, including this compound, possess antibacterial and antifungal properties, suggesting a direct role in preventing the formation of biofilms and defending against microbial invaders. nih.gov

Involvement in Photoprotection (e.g., UV Light Absorption)

A significant adaptive function of this compound is its role in photoprotection, particularly against damaging ultraviolet (UV) radiation. nih.gov Sea urchins inhabiting shallow waters are often exposed to high levels of solar radiation. The capacity of spinochromes to absorb UV light is a critical defense mechanism. nih.gov This property is especially vital for the vulnerable early life stages of the sea urchin. nih.govresearchgate.net

The presence of spinochromes in the gametes and embryos is strongly linked to the protection of genetic material (DNA and RNA) from UV-induced damage during the critical period of embryogenesis. nih.gov Research on albino sea urchin mutants, created using CRISPR technology to knock out pigment-producing genes, provides compelling evidence for this role. These pigment-deficient larvae exhibited a significantly lower survival rate when exposed to UV light compared to their pigmented counterparts, strongly suggesting that the spinochrome pigments are essential for UV protection. sciencedaily.com

Contribution to Intraspecific and Interspecific Chemical Signaling

Sea urchins, like many marine invertebrates, rely heavily on chemical signals to mediate a variety of behaviors, including foraging, habitat selection, and the avoidance of predators. frontiersin.org However, the specific role of this compound as a chemical signal in intraspecific (within the same species) or interspecific (between different species) communication is not well-established.

While spinochromes are clearly utilized for internal defense and protection, there is limited direct evidence to suggest they are released into the environment to act as signaling molecules for behaviors such as mate recognition or aggregation. royalsocietypublishing.org Their primary functions appear to be related to antimicrobial defense, antioxidant protection, and UV shielding, which are crucial for individual survival. nih.govrsc.org The investigation into whether these defensive compounds also serve a dual role as external chemical cues remains an area for future research.

Biosynthetic Pathways and Molecular Mechanisms of Spinochrome a Production

Investigation of Primary Precursors and Metabolic Pathways

The origins of Spinochrome A can be traced back to fundamental metabolic building blocks, with research exploring contributions from various biochemical pathways.

Polyketide Biosynthesis Pathway

The polyketide pathway is considered a primary route for the biosynthesis of many quinones, including this compound mdpi.comnih.govbiosoil.rux-mol.net. This pathway involves the iterative condensation of small acyl-CoA units, primarily acetate (B1210297), to form a linear polyketide chain. This chain then undergoes cyclization and subsequent modifications to yield the final naphthoquinone structure. Early studies, such as those by Salaque et al. in 1967, utilized radiolabeled acetate ([2-14C]-acetate) and observed its incorporation into echinochrome A, a closely related spinochrome, supporting a polyketide origin derived from acetate residues rsc.orgnih.govrsc.orgresearchgate.net. Structural features of spinochromes, such as the meta-positions of hydroxyl groups and the presence of ethyl or acetyl side chains, further align with a polyketide biosynthetic origin rsc.orgnih.govrsc.orgresearchgate.net.

Shikimate Pathway Contribution

The shikimate pathway is a well-established route for the biosynthesis of aromatic compounds, including many quinones in plants nih.govbiosoil.rux-mol.netresearchgate.netresearchgate.net. However, it is important to note that animals, including sea urchins, generally lack the de novo shikimate pathway for synthesizing aromatic amino acids and other shikimate-derived products rsc.orgnih.govrsc.org. These essential compounds are typically acquired through diet or symbiotic microorganisms. Despite the absence of a direct animal shikimate pathway, some research has indicated an indirect influence. For instance, the addition of shikimic acid to sea urchin zygotes and embryos has been observed to increase the expression of genes involved in spinochrome biosynthesis, such as polyketide synthase (PKS) and sulfotransferase (sult) genes mdpi.comrsc.orgnih.govrsc.org. This finding has led to suggestions that spinochromes might be generated through a series of enzymatic, oxidative, and photochemical reactions involving shikimic acid, similar to pathways observed in plants rsc.orgnih.govrsc.org. However, the precise mechanism of this influence in animals remains an area of active investigation.

Evidence for Combined Biosynthetic Routes

The observations regarding the effect of shikimic acid on gene expression, coupled with the known diversity of quinone biosynthesis across different organisms, suggest the possibility that this compound production in sea urchins may involve combined or convergent biosynthetic routes mdpi.comnih.govbiosoil.ru. While the polyketide pathway appears central, interactions with or influences from other metabolic intermediates cannot be entirely ruled out. The precise interplay between these pathways in animal systems is still being elucidated, highlighting the complexity of secondary metabolism in marine invertebrates mdpi.comrsc.orgnih.govrsc.org.

Genetic and Enzymatic Foundations of this compound Biosynthesis

The synthesis of this compound is underpinned by specific genes encoding enzymes that catalyze the key steps in its production.

Identification and Characterization of Polyketide Synthase (PKS) Genes (e.g., SpPks1)

Polyketide synthases (PKSs) are large, multifunctional enzymes responsible for synthesizing a vast array of polyketide natural products found in bacteria, fungi, plants, and animals rsc.orgnih.govrsc.orgresearchgate.netnih.gov. The discovery of PKS genes in sea urchins marked a significant advancement, indicating that these animals possess their own enzymatic machinery for spinochrome production, likely independent of microbial symbionts rsc.orgnih.govrsc.orgresearchgate.net.

A key gene identified in sea urchin pigment biosynthesis is SpPks1 nih.govnih.govelifesciences.org. Biochemical experiments have demonstrated that the protein encoded by SpPks1 is responsible for the synthesis of 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN) nih.gov. ATHN is considered a plausible precursor for echinochromes and other spinochromes, thus defining a crucial step in the biosynthetic pathway nih.gov. Genetic knockdown experiments targeting PKS genes have resulted in albinism in sea urchins, further validating their essential role in pigment production elifesciences.orgresearchgate.netroyalsocietypublishing.org. Additionally, genes encoding flavin-dependent monooxygenases (e.g., FMO3) and sulfotransferases (sult) have been implicated as modifiers or regulators in the spinochrome biosynthetic cascade, influencing pigment formation and coloration mdpi.comrsc.orgnih.govelifesciences.orgresearchgate.netroyalsocietypublishing.org.

Data Tables

Table 1: Key Biosynthetic Components of this compound

| Component Type | Name/Identifier | Role/Description | Source Reference(s) |

| Precursor Building Block | Acetate units | Primary carbon source for polyketide chain elongation. | rsc.org, nih.gov, rsc.org, researchgate.net, nih.gov |

| Key Enzyme/Gene | SpPks1 | Polyketide Synthase; identified as responsible for synthesizing the ATHN precursor. | nih.gov, nih.gov, elifesciences.org |

| Key Enzyme/Gene | Polyketide Synthase (PKS) | General class of multifunctional enzymes catalyzing polyketide synthesis. | rsc.org, nih.gov, researchgate.net, royalsocietypublishing.org, rsc.org, researchgate.net, mdpi.com, nih.gov, elifesciences.org |

| Intermediate Precursor | 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN) | A plausible precursor molecule for echinochromes and spinochromes. | nih.gov |

| Modifying Enzyme/Gene | FMO3 (Flavin-dependent monooxygenase 3) | Appears to modify the polyketide base; essential for larval pigmentation and influences adult coloration. | researchgate.net, royalsocietypublishing.org, elifesciences.org |

| Modifying Enzyme/Gene | Sulfotransferase (sult) genes | Gene expression levels are affected by the addition of shikimic acid during developmental stages. | rsc.org, nih.gov, rsc.org, mdpi.com |

In Vitro Biosynthetic Assays and Product Analysis

The biosynthesis of this compound and related naphthoquinones in sea urchins is primarily attributed to the action of Polyketide Synthases (PKS). These enzymes are large, multifunctional proteins responsible for catalyzing the synthesis of polyketides, a diverse group of secondary metabolites. Research has identified a specific PKS gene in sea urchins, SpPks1, as a crucial component in the production of these pigments rsc.orgroyalsocietypublishing.orgnih.gov.

In vitro studies have provided direct evidence for the enzymatic activity of SpPks1. When expressed and purified, the SpPks1 enzyme was incubated with malonyl-CoA, a common substrate in polyketide synthesis. This biochemical assay demonstrated that SpPks1 functions as a synthase for 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN) royalsocietypublishing.orgnih.gov. ATHN is considered a plausible precursor molecule that can be further processed into echinochromes and spinochromes nih.gov. The catalytic activity of SpPks1 in this process involves specific domains, including the ketoacylsynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, delineating a unique class of animal nonreducing aromatic PKSs (aPKSs) nih.gov.

Table 1: In Vitro Biosynthesis Product Analysis of SpPks1

| Enzyme | Substrate | Product | Key Domains Involved | Reference |

| SpPks1 | Malonyl-CoA | 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN) | KS, AT, ACP | royalsocietypublishing.orgnih.gov |

While the polyketide pathway is recognized for quinone biosynthesis, other pathways like the shikimate pathway are also implicated in naphthoquinone formation in general. However, the direct enzymatic evidence points to PKS as the primary machinery for sea urchin pigment production, suggesting that animals like sea urchins possess their own dedicated pathways for carbocyclic aromatic polyketides rsc.orgnih.govresearchgate.net.

Transcriptional and Translational Regulation of Biosynthetic Enzymes

The production of this compound is tightly regulated at the genetic level, primarily through transcriptional control mechanisms. In the sea urchin Strongylocentrotus purpuratus, the expression of key pigment biosynthesis genes, including SpPks1 and flavin-dependent monooxygenases (SpFmo3), is activated by the transcription factor SpGcm (glial cells missing) elifesciences.orgnih.gov. This activation is part of a broader gene regulatory network (GRN) that specifies pigment cell development.

The process begins with Delta-Notch (DL-N) signaling, which plays a critical role in pigment cell specification. This signaling pathway ultimately leads to the activation of the SpGcm transcription factor. Subsequently, SpGcm initiates the expression of genes essential for pigment synthesis, such as SpPks1 and SpFmo3 elifesciences.orgnih.govnih.gov. The SpPks1 gene is notably activated early in development, appearing in pigment cell precursors at the blastula stage (around 15-18 hours post-fertilization) and maintaining its expression throughout larval development nih.gov.

While transcriptional regulation by factors like SpGcm is well-documented for pks1 and fmo genes, information regarding the specific translational regulation of these biosynthetic enzymes in this compound production is less detailed in the current literature. However, general principles suggest that translational control can significantly influence enzyme synthesis and pathway flux, sometimes independently of direct transcript levels nih.gov.

Comparative Biosynthesis Studies Across Spinochrome Analogues

The composition of naphthoquinone pigments, including this compound and its analogues, exhibits significant species-specific variation across different sea urchin species. This diversity in pigment profiles reflects variations in their biosynthetic pathways or the regulation of specific enzymes.

Studies have identified a range of spinochromes and related compounds in various echinoderm species:

In the sea urchin Thelothuria pileolus, the ether extract was found to contain primarily Spinochrome B, with this compound-Iso 2, Spinochrome D-Iso 1, Spinochromes C and E, and Echinochrome A present as minor components mdpi.com.

The chloroform (B151607) extract of Thelothuria gratilla yielded this compound as the main compound, along with small amounts of mompain. The ethyl acetate extract of the same species revealed Spinochrome E and its aminated analogue mdpi.com.

The chloroform extract of Phyllacanthus imperialis was characterized by the presence of Spinochromes A and C mdpi.com.

The total extract of Diadema savignyi predominantly contained Echinochrome A, accompanied by Spinochromes E and D, binaphthoquinone, and echinochrome A monomethyl ethers mdpi.com.

A notable comparison has been made between sea urchins and sea stars. Larvae of the sea urchin Strongylocentrotus purpuratus contain Echinochrome A and several spinochromes (E, B, 282, C) nih.gov. In contrast, sea star larvae (Patiria miniata) did not show the presence of known naphthoquinone molecules, despite possessing orthologs of sea urchin pigment synthesis genes (PmPks1, PmFmo3-1). However, the regulatory mechanisms for these genes are highly divergent in sea stars, and a homologous cell lineage for pigment production is absent nih.gov. This highlights that the mere presence of genes is insufficient for pigment biosynthesis; their coordinated expression and regulation are critical.

Table 2: Comparative Spinochrome Composition in Different Sea Urchin Species

| Species | Major Pigments | Minor Pigments | Source Material | Reference |

| Thelothuria pileolus | Spinochrome B | This compound-Iso 2, Spinochrome D-Iso 1, Spinochromes C & E, Echinochrome A | Ether extract | mdpi.com |

| Thelothuria gratilla | This compound | Mompain | Chloroform extract | mdpi.com |

| Thelothuria gratilla | Spinochrome E, Aminated analogue | - | Ethyl acetate extract | mdpi.com |

| Phyllacanthus imperialis | Spinochromes A, C | - | Chloroform extract | mdpi.com |

| Diadema savignyi | Echinochrome A (83%) | Spinochromes E (4%), D (2%), Binaphthoquinone (3%), EchA monomethyl ethers (approx. 1.5% each), Dehydroechinochrome (3%), Pigment 12 (1%) | Total extract | mdpi.com |

| Strongylocentrotus purpuratus | Echinochrome A | Spinochromes E, B, 282, C | Larvae | nih.gov |

These comparative studies underscore the evolutionary diversification of pigment biosynthesis pathways and regulatory mechanisms within echinoderms, leading to a rich array of spinochrome analogues across different species.

Compound Name List:

this compound

Spinochrome B

Spinochrome C

Spinochrome D

Spinochrome E

this compound-Iso 2

Spinochrome D-Iso 1

Echinochrome A

2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN)

Mompain

Aminated analogue of Spinochrome E

Binaphthoquinone

Echinochrome A monomethyl ethers

Dehydroechinochrome

Pigment 12

Naphthazarin

Acetylflaviolin

Advanced Methodologies for Isolation, Purification, and Structural Characterization

High-Resolution Analytical Techniques for Identification and Quantification

Advanced Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)

Development and Validation of Quantitative Analytical Protocols

The reliable quantification of Spinochrome A requires the development and rigorous validation of analytical methods. This process ensures the accuracy, precision, and sensitivity of the measurements, adhering to established regulatory guidelines welch-us.commastelf.comllri.inich.orgeuropa.eu.

Calibration Curve Development and Linearity Assessment

Establishing a calibration curve is fundamental for quantitative analysis. This involves preparing solutions of this compound standards at a series of known concentrations, typically ranging from five to seven levels, to cover the expected analytical range mdpi.comnih.govresearchgate.netmastelf.comich.orgqbdgroup.comcorn12.dk. The peak area obtained from chromatographic analysis is then plotted against the corresponding concentration. A linear relationship between the peak area and concentration is assessed, with a high correlation coefficient (R²) generally required to be greater than 0.99 or 0.999, indicating good linearity mdpi.comwelch-us.commastelf.comqbdgroup.comjocpr.comsepscience.com. The calibration curve serves as the basis for determining the concentration of this compound in unknown samples qbdgroup.comcorn12.dksepscience.comddtjournal.net.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method ddtjournal.netnih.govnanalysis.com. The LOD represents the lowest concentration of this compound that can be reliably detected, while the LOQ signifies the lowest concentration that can be quantified with acceptable accuracy and precision europa.euqbdgroup.comcorn12.dksepscience.comddtjournal.netnih.govnanalysis.comglobalresearchonline.netresearchgate.net. Common methods for determining LOD and LOQ include:

Signal-to-Noise Ratio (S/N): An S/N ratio of at least 3:1 is typically used for LOD, and 10:1 for LOQ mdpi.comddtjournal.netnih.govnanalysis.com.

Calibration Curve-Based Methods: Calculating LOD and LOQ using the standard deviation of the response (σ) and the slope (S) of the calibration curve, often following formulas such as LOD = 3.3σ/S and LOQ = 10σ/S europa.eusepscience.comddtjournal.netresearchgate.net.

Accuracy, Precision, and Reproducibility Evaluations

Accuracy is assessed through recovery studies, where known amounts of this compound are added to a sample matrix (spiking), and the percentage of the analyte recovered is measured mdpi.comwelch-us.commastelf.comqbdgroup.comjocpr.comcipac.orgnih.gov. Acceptable recovery levels are typically within a specified range, often around 80-120% welch-us.comjocpr.comcipac.org.

Precision evaluates the consistency of the analytical results. It is typically assessed at two levels:

Repeatability: Measures the agreement between consecutive measurements made on the same sample under the same conditions, often by injecting the same sample solution multiple times (e.g., six replicates). The Relative Standard Deviation (RSD) is calculated, with values typically expected to be below 2% mdpi.comresearchgate.netwelch-us.commastelf.comjocpr.com.

Intermediate Precision: Assesses the variability within the same laboratory, considering factors such as different days, analysts, or equipment.

Reproducibility measures the agreement between results obtained in different laboratories, which is crucial for method transfer mastelf.comllri.inqbdgroup.com.

| Validation Parameter | Acceptance Criteria (Typical) |

| Linearity (R²) | ≥ 0.99 or ≥ 0.999 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD) | Repeatability: < 2%; Intermediate Precision: < 5% (may vary) |

| LOD/LOQ Determination | Based on S/N ratio (≥3 for LOD, ≥10 for LOQ) or calibration curve |

Characterization of Isomeric and Derivatized this compound Forms

Chemical Synthesis and Derivatization Strategies for Spinochrome a

Total Synthesis Approaches to Spinochrome A

Total synthesis aims to build the this compound molecule from readily available starting materials. These routes often involve multi-step processes to assemble the naphthoquinone skeleton and introduce the characteristic hydroxyl and acetyl groups.

Several key starting materials and synthetic precursors are commonly utilized in the total synthesis of this compound and its related compounds. These precursors provide the foundational naphthoquinone structure, which is then functionalized.

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): This compound serves as a fundamental building block for many spinochrome syntheses, providing the basic dihydroxynaphthoquinone skeleton. nih.govrsc.orgnih.govresearchgate.netthieme-connect.comhawaii.eduresearchgate.netcolab.ws

2,3-Dichloronaphthazarin: This halogenated derivative of naphthazarin is a frequent starting point, as the chlorine atoms can be readily substituted with other functional groups, such as methoxy (B1213986) or hydroxyl groups, or used as handles for further reactions. nih.govrsc.orgnih.govresearchgate.netcolab.wsgoogle.comgoogle.comdiva-portal.orgresearchgate.netnih.gov

1,4-Dimethoxybenzene: This precursor can be converted into 2,3-dichloronaphthazarin through cycloacylation with dichloromaleic anhydride (B1165640). google.comnih.gov

1,2-Dihydroxy-3,4-dimethoxybenzene: This compound is also used in cycloacylation reactions with maleic anhydride derivatives to construct the naphthoquinone core. nih.govrsc.orgresearchgate.netgoogle.com

1,2,4-Triacetoxybenzene: This precursor has been employed in the synthesis of aminated spinochromes like echinamines. acs.org

The synthesis of this compound typically involves a series of well-established organic reactions to build and functionalize the naphthoquinone core.

Cycloacylation: This reaction is fundamental for forming the naphthoquinone skeleton. It commonly involves the condensation of a suitably substituted benzene (B151609) derivative (e.g., 1,2-dihydroxy-3,4-dimethoxybenzene or 1,4-dimethoxybenzene) with a maleic anhydride derivative (e.g., dichloromaleic anhydride) under Friedel-Crafts conditions, often in a molten salt medium (like AlCl₃–NaCl). nih.govrsc.orgresearchgate.netgoogle.com

Chlorination/Bromination: Halogenation reactions are frequently used to introduce reactive sites onto the naphthoquinone ring. For instance, naphthazarin or its derivatives can be chlorinated or brominated to yield intermediates like tetrachloronaphthazarin or brominated dichloronaphthazarins, which are amenable to nucleophilic substitution. nih.govresearchgate.netgoogle.comgoogle.com

Nucleophilic Substitution: This is a critical step for introducing hydroxyl or methoxy groups. Chlorine atoms on halogenated naphthoquinones are commonly substituted with methoxy groups using methanol (B129727) in the presence of activators like cesium fluoride (B91410) on alumina, or with sodium methoxide. nih.govresearchgate.netgoogle.comgoogle.com Alternatively, direct substitution with hydroxyl or nitro groups, followed by reduction, has also been employed. researchgate.net Introduction of an amino group can be achieved via substitution of a chlorine atom with an azido (B1232118) group, followed by reduction. diva-portal.orgacs.org

Hydrolysis: To reveal the hydroxyl groups, methoxy or other protecting groups are typically removed through hydrolysis, often using strong acids like concentrated hydrobromic acid. nih.govresearchgate.netgoogle.comgoogle.com

Functional Group Introduction: Specific steps are required to introduce the acetyl group characteristic of this compound, which can be achieved through acylation reactions at appropriate stages of the synthesis. acs.org

Achieving high yields and efficient reaction pathways is paramount in the synthesis of complex molecules like this compound. Optimization efforts focus on refining reaction conditions and developing concise synthetic routes.

Reaction Condition Control: Precise control over parameters such as temperature, pressure, reaction time, and catalyst selection is vital for maximizing yields and minimizing side reactions. arborpharmchem.comresearchgate.net For example, optimizing cycloacylation conditions can lead to higher yields of key intermediates. google.com

Process Simplification: Employing simple and safe techniques, such as in situ generation of reagents or using readily available materials, contributes to more practical and efficient syntheses. google.comgoogle.com

Semi-Synthetic Modification of this compound and Analogues

Semi-synthetic approaches involve modifying existing spinochrome structures, often derived from natural sources or simpler synthetic precursors, to create new analogues or to improve specific properties.

The rich hydroxylation pattern of this compound makes it a versatile scaffold for further chemical modifications. Functional groups can be introduced or altered to explore structure-activity relationships or to enhance solubility and stability. Common modifications include:

Alkylation and Acylation: Introducing alkyl or acetyl groups at specific positions can alter the compound's lipophilicity and biological activity. rsc.org

Glycosylation: Attaching sugar moieties can improve water solubility and bioavailability. thieme-connect.com

Sulfation: The introduction of sulfate (B86663) groups has been observed in some natural spinochrome derivatives, potentially influencing their bioactivity. rsc.org

The synthesis of aminated spinochromes, such as echinamines A and B, represents a significant semi-synthetic modification. These compounds are structurally related to echinochrome A but possess an amino group.

Direct Amination: A reported method for synthesizing aminated spinochromes involves the reaction of echinochrome A with aqueous ammonia (B1221849) in ethanol. The reaction proceeds rapidly, and the resulting products are then isolated through extraction and purification. semanticscholar.org

Azide (B81097) Substitution and Reduction: An alternative route involves introducing an amino group by first substituting a chlorine atom on a suitable precursor with an azido group, followed by reduction of the azide to an amine. acs.org This approach allows for the synthesis of various amino analogues.

The development of efficient synthetic and semi-synthetic routes is crucial for accessing this compound and its derivatives in sufficient quantities for detailed study and potential therapeutic development.

Mechanistic Investigations of Spinochrome A S Biological Activities Non Human/cellular Focus

Antioxidant System Modulation and Reactive Species Interactions

Spinochrome A, a member of the polyhydroxy-1,4-naphthoquinone class of pigments found in sea urchins, demonstrates significant antioxidant activity through a variety of molecular mechanisms. wikipedia.orgnih.gov These mechanisms are primarily centered on the molecule's chemical structure, which is rich in hydroxyl groups, making it well-suited for interacting with and neutralizing reactive species. wikipedia.orgnih.gov The antioxidant capabilities of this compound and related compounds involve direct scavenging of free radicals, interruption of damaging chain reactions like lipid peroxidation, chelation of pro-oxidant metal ions, and regulation of the cell's endogenous redox state. wikipedia.orgnih.gov

The fundamental antioxidant activity of this compound lies in its ability to act as a potent free-radical scavenger. nih.gov The multiple hydroxyl groups attached to its naphthoquinone core are adept at donating hydrogen atoms to neutralize highly reactive oxygen species (ROS), thereby diminishing oxidative stress and preventing redox imbalance. wikipedia.orgnih.gov This direct scavenging is a primary defense mechanism against cellular damage that can be initiated by ROS. unimi.it The antioxidant potential of spinochromes is directly linked to their molecular structure; a higher number of hydroxyl groups generally correlates with stronger activity. mdpi.com This structural feature allows this compound to effectively neutralize radicals and protect cellular components from oxidative damage. unimi.it

This compound contributes to cellular protection by inhibiting lipid peroxidation, a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. wikipedia.orgnih.govnih.gov By scavenging the lipid peroxide radicals that propagate this chain reaction, spinochromes can prevent or limit the extent of peroxidation. nih.govnih.gov This action helps maintain the integrity of cellular membranes. The ability to inhibit lipid peroxidation is a key feature of strong antioxidants like spinochromes. nih.gov Metal chelating agents are also considered secondary antioxidants because they can stabilize oxidized metal ions by decreasing the redox potential, which in turn reduces their catalytic effect in lipid peroxidation. mdpi.com

Beyond direct radical scavenging, related spinochrome compounds have been shown to influence the cell's intrinsic redox balance. wikipedia.orgnih.gov For instance, Echinochrome A and Spinochrome D can modulate glutathione metabolism, a critical component of the cellular antioxidant defense system. nih.govmdpi.com Treatments with these compounds have led to an increase in glutathione (GSH) concentration, which is the most important intracellular scavenger of ROS. nih.gov By activating the glutathione pathway, these molecules help maintain a healthy redox potential within the cell, enhancing its ability to cope with oxidative stress. nih.gov Spinochrome D, a structural analog of this compound, has been shown to specifically improve glutathione metabolism in cardiomyocytes. mdpi.com

Spinochromes play a role in protecting sea urchins from damage induced by ultraviolet (UV) radiation. mdpi.comnih.gov This protective effect is linked to their ability to absorb UV light and their potent antioxidant activity, which counteracts the oxidative stress generated by UV exposure. mdpi.comnih.gov When skin is exposed to UV radiation, it produces a large amount of ROS that can damage DNA, proteins, and lipids. nih.gov The antioxidant properties of spinochromes, like Echinochrome A, help to mitigate this damage, demonstrating a protective effect against UVB-induced photoaging in cellular and non-human models. nih.govresearchgate.net

Antimicrobial and Anti-Biofilm Properties

Spinochromes are recognized for their role in the chemical defense systems of sea urchins, exhibiting both antimicrobial and anti-biofilm activities. nih.govrsc.org These properties are believed to protect the organism from various pathogens in its marine environment. rsc.org

In laboratory assays, this compound has demonstrated direct antibacterial activity. nih.gov Research comparing several purified spinochromes found that this compound showed relatively strong activity against the bacterium Shewanella oneidensis. nih.gov The effectiveness of spinochromes can vary depending on the specific compound and the bacterial strain being tested. nih.govrsc.org This suggests a degree of specificity in their antimicrobial actions.

Furthermore, spinochromes are suggested to prevent the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are encased in a protective matrix. mdpi.comnih.gov Biofilm formation is a significant factor in microbial persistence and resistance. nih.govmdpi.com By inhibiting this process, this compound can disrupt a key survival strategy used by many pathogenic microbes. nih.gov

| Compound | Bacterial Strain | EC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | Shewanella oneidensis | < 250 | nih.gov |

| Echinochrome A/Spinochrome C | Shewanella oneidensis | < 61 | nih.gov |

| Spinochrome B | Escherichia coli | < 30 | nih.gov |

| Spinochrome E | Escherichia coli | < 30 | nih.gov |

Antibacterial Efficacy and Strain Specificity

The antibacterial properties of purified this compound have been demonstrated against several bacterial strains, with its efficacy showing a clear dependence on the specific bacterium. nih.govresearchgate.net In comparative bioassays, this compound exhibited relatively strong activity, particularly against the marine bacterium Shewanella oneidensis. scispace.com Studies on various purified spinochromes have revealed that the intensity of growth inhibition varies significantly across different spinochrome/bacteria systems, underscoring the strain-specific nature of these compounds. nih.govresearchgate.net For instance, while this compound was effective against S. oneidensis, other related compounds like Spinochromes B and E showed high activity against Escherichia coli but were less effective against other strains such as Bacillus subtilis and Vibrio aestuarianus. nih.govscispace.com This specificity suggests that different spinochromes may target distinct cellular processes or structures within bacteria. The collective antibacterial action of the suite of spinochromes present in a sea urchin likely provides a broad-spectrum defense against a variety of microbial threats. nih.govresearchgate.net

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | EC₅₀ (μM) |

|---|---|

| Shewanella oneidensis | < 250 |

| Escherichia coli | > 250 |

| Vibrio aestuarianus | > 250 |

| Bacillus subtilis | > 250 |

| Cobetia marina | > 250 |

EC₅₀ represents the half-maximal effective concentration.

Antifungal Activity and Mechanisms

Spinochromes, as a class of compounds, are recognized for their fungicidal activities, which contribute to the chemical defense systems of sea urchins. nih.govrsc.orgresearchgate.net While specific mechanistic studies focusing solely on this compound are limited, research on related spinochromes provides insight into their potential antifungal action. For example, Echinochrome A has demonstrated an inhibitory effect against fungi such as Saccharomyces carlsbergensis, Candida utilis, and Trichophyton mentagrophytes. scispace.com The general antimicrobial effects of spinochromes are thought to contribute to preventing microbial colonization and infection in their native marine environment. rsc.orgnih.gov

Anti-Algal Effects

In addition to antibacterial and antifungal properties, sea urchin extracts and isolated spinochrome pigments have been shown to possess anti-algal activities. rsc.orgnih.gov This capability is considered a logical protective function, given that the pigments are located in the external-facing shells and spines of the sea urchins. rsc.org The anti-algal effects likely help prevent biofouling and colonization by microalgae on the surface of the organism, which is a significant ecological challenge for sedentary or slow-moving marine invertebrates.

Inhibition of Biofilm Formation

The biological activities of spinochromes extend to the prevention of biofilm formation, a critical defense mechanism for microorganisms. nih.gov This inhibitory action is closely linked to their direct antibacterial and fungicidal properties. nih.gov The marine bacteria used in some antibacterial assays, such as Vibrio aestuarianus and Cobetia marina, are known to be involved in biofilm formation. nih.gov The ability of spinochromes to inhibit the growth of these bacteria suggests a role in preventing the initial stages of microbial colonization and subsequent biofilm development on the sea urchin's surface. nih.gov

Immunomodulatory Potentials

Beyond direct antimicrobial actions, this compound is involved in modulating cellular immune responses, highlighting its potential role within the sea urchin's innate immune system.

Modulation of Pro-inflammatory Responses (e.g., LPS-stimulated macrophages, TNF-α production)

Studies investigating the immunomodulatory effects of spinochromes have yielded results indicating a complex interaction with immune cells. Research on purified spinochromes, including this compound, has shown that these compounds can have a pro-inflammatory effect on lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net Specifically, isolated spinochromes were found to significantly increase the production of tumor necrosis factor-alpha (TNF-α) by these macrophages. scispace.comresearchgate.net This suggests that this compound may act as a signaling molecule that enhances aspects of the inflammatory response upon detection of bacterial components like LPS. nih.govresearchgate.net While some related naphthoquinones have been reported to have anti-inflammatory effects by decreasing TNF-α secretion, the direct evidence for purified this compound points towards a pro-inflammatory modulation in the context of LPS-stimulated macrophages. researchgate.netresearchgate.netnih.gov

Implications for Organismal Immune Defense

The combined antibacterial and immunomodulatory activities of this compound strongly suggest its integral role in the immune defense of the sea urchin. nih.govresearchgate.net The ability to inhibit microbial growth and prevent biofilm formation serves as a first line of chemical defense against pathogens. nih.govrsc.org Concurrently, the pro-inflammatory effect on macrophages indicates that spinochromes may be involved in activating and amplifying the organism's innate immune response upon infection. nih.govresearchgate.net This dual function—acting directly against microbes and modulating the host's immune cells—positions this compound as a key component of the sea urchin's strategy for protection against its external environment. nih.govresearchgate.net The release of these pigments by immune cells, known as coelomocytes, is considered a crucial element of the sea urchin's defense system. rsc.orgnih.gov

Antiviral Action Mechanisms (e.g., against Herpes Simplex Virus Type 1)

Research into the biological activities of this compound and its derivatives has revealed significant antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1). The mechanisms underlying this antiviral action are multifaceted, involving direct interaction with viral particles and modulation of host cell responses. Studies utilizing this compound and its aminated analogs, such as Echinamine A and Echinamine B, have demonstrated that the maximum antiviral effect is achieved when the virus is pretreated with these compounds, indicating a direct impact on the virions themselves mdpi.comnih.gov.

Inhibition of Viral Adsorption to Host Cells

A primary mechanism of the anti-HSV-1 activity of spinochromes is the prevention of the virus from attaching to host cells. mdpi.com This inhibition of viral adsorption is a critical first step in preventing infection. nih.gov Studies have shown that aminated spinochromes, in particular, are effective at reducing HSV-1 attachment to Vero cells. mdpi.comnih.gov For instance, Echinamine B and Echinamine A demonstrated a significant reduction in HSV-1 attachment, with selectivity index (SI) values of 8.5 and 5.8, respectively. mdpi.comnih.gov This action is believed to stem from the compounds' ability to interfere with the initial binding process between the virus and cellular receptors. mdpi.com The virucidal activity of these compounds, which involves direct action on viral particles, is thought to inhibit the adsorption of the virus to host cell receptors. nih.gov

Direct Interaction with Viral Glycoproteins (e.g., gD protein)

The inhibition of viral attachment is further explained by the direct interaction between spinochromes and viral surface proteins essential for entry. mdpi.com Molecular docking studies have established that spinochromes can bind directly to the HSV-1 surface glycoprotein D (gD). mdpi.comnih.gov Glycoprotein D is a crucial component of the viral envelope that facilitates the virus's entry into host cells. frontiersin.org

The interaction of spinochromes with gD is thought to competitively inhibit the binding of gD to its cellular receptors, such as nectin-1. mdpi.com In silico analysis revealed that these compounds form hydrogen bonds with amino acid residues of gD, including the critical Arg 222 residue, which is important for nectin-1 binding. mdpi.com The calculated docking scores for Echinochrome A, Echinamine A, and Echinamine B with gD were -4.75, -5.09, and -5.19 kcal/mol, respectively, correlating with their observed virucidal and attachment-inhibiting activities. mdpi.comnih.gov

| Compound | Dock Score with gD (kcal/mol) | Virucidal Action (SI) | Attachment Reduction (SI) |

|---|---|---|---|

| Echinochrome A | -4.75 | - | 4.3 |

| Echinamine A | -5.09 | 50.3 | 5.8 |

| Echinamine B | -5.19 | 80.6 | 8.5 |

Attenuation of Virus Entry

Following adsorption, viruses must penetrate the host cell membrane to initiate replication. aps.org Spinochromes have been shown to attenuate this stage of viral infection, albeit to a lesser extent than their effects on attachment. mdpi.com In penetration assays, where cells were infected with HSV-1 at a low temperature and then treated with the compounds to facilitate entry, the effect of spinochromes on viral entry was not as significant as their virucidal and anti-attachment activities, with a reported selectivity index of approximately 2.5. mdpi.com This suggests that while the primary antiviral mechanism is the prevention of attachment, spinochromes also exert a minor inhibitory effect on the subsequent entry process. mdpi.com

Reduction of Virus-Induced ROS Levels in Cells

Viral infections are often associated with oxidative stress, characterized by an increased production of reactive oxygen species (ROS) in host cells. nih.govnih.gov This increase in ROS can promote viral replication. nih.gov Spinochromes, which possess notable antioxidant properties, contribute to their antiviral effect by mitigating this virus-induced oxidative stress. mdpi.com

Studies have demonstrated that HSV-1 infection leads to an early induction of ROS. nih.gov The aminated spinochromes, Echinamine A and Echinamine B, have been found to considerably suppress this early rise in ROS levels in infected cells. mdpi.comnih.gov This reduction in cellular ROS is considered another mechanism of the antiviral action of spinochromes, complementing their direct effects on the virus particles. mdpi.com

Other Documented Cellular Biological Effects (Excluding Human Therapeutic Claims)

Beyond their antiviral properties, spinochromes have been investigated for other biological effects at the cellular level. These studies focus on their potential to influence cell proliferation, providing insights into their broader bioactivity.

Antiproliferative Activity on Cellular Models (Excluding Human Clinical Trials)

This compound has demonstrated cytotoxic activities against certain human cancer cell lines. mdpi.com In a study evaluating the bioactivity of various spinochromes, this compound was tested against HeLa cells, a human cervical cancer cell line. mdpi.com The results indicated that this compound caused a decrease in HeLa cell viability at a concentration of 500 μM. mdpi.com The calculated EC₅₀ value, which represents the concentration required to inhibit 50% of cell growth, for this compound was determined to be between 259 μM and 381 μM. mdpi.com This finding suggests that this compound possesses antiproliferative properties in this specific cellular model. mdpi.com

| Compound | Cell Line | Effect | EC₅₀ (μM) |

|---|---|---|---|

| This compound | HeLa | Decreased cell viability | 259 - 381 |

Neuroprotective Effects (in non-human models)

This compound, as a member of the spinochrome class of polyhydroxylated naphthoquinones, is recognized for its potential neuroprotective properties, which are largely attributed to its potent antioxidant and anti-inflammatory capabilities. nih.govgyanvihar.org While direct mechanistic studies exclusively on this compound are limited, research on related spinochromes and other antioxidant compounds in non-human and cellular models provides a framework for understanding its likely mechanisms of action. The primary pathological factors in neurodegenerative diseases often involve oxidative stress, mitochondrial dysfunction, and neuroinflammation. nih.gov

The neuroprotective mechanisms of compounds structurally similar to this compound are rooted in their ability to counteract oxidative damage. nih.govresearchgate.net Key mechanistic actions include:

Attenuation of Oxidative Stress: Spinochromes are effective scavengers of reactive oxygen species (ROS). nih.gov This action reduces oxidative damage to crucial cellular components like lipids, proteins, and DNA, which is a primary driver of neuronal cell death in neurodegenerative conditions. nih.gov In cellular models, related antioxidant compounds have been shown to significantly decrease levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Activation of Endogenous Antioxidant Pathways: These compounds can enhance the cellular antioxidant defense system. A key pathway is the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2). nih.govnih.gov Nrf2 is a transcription factor that stimulates the expression of numerous antioxidant and detoxification enzymes. nih.gov

Enhancement of Antioxidant Enzymes: Through pathways like Nrf2, spinochromes may increase the activity of critical antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.govnih.gov Studies on the related compound Echinochrome A (EchA) show it activates the glutathione pathway, which is crucial for cellular detoxification and redox balance. nih.gov

Inhibition of Neuro-inflammation: Chronic inflammation contributes significantly to neurodegeneration. Spinochromes have demonstrated the ability to modulate inflammatory responses. nih.gov While some contexts show a pro-inflammatory effect, others demonstrate inhibition of key inflammatory mediators. nih.govdntb.gov.ua This modulation is critical in protecting neurons from inflammatory damage.

Research on the related spinochrome, Echinochrome A (also known as Histochrome), has shown it positively affects brain vessels in senescence-accelerated rat models, suggesting a role in maintaining cerebrovascular health, which is vital for neuroprotection. dntb.gov.ua

Table 1: Potential Neuroprotective Mechanisms of this compound based on related compounds

| Mechanism | Effect | Investigated In |

|---|---|---|

| ROS Scavenging | Reduces direct oxidative damage to neurons. | In vitro cellular models (PC12 cells, H₂O₂) nih.govresearchgate.net |

| Nrf2/ARE Pathway Activation | Upregulates downstream antioxidant and detoxification enzymes (e.g., HO-1, NQO1). | In vitro (PC12 cells) & in vivo (Zebrafish) models nih.govresearchgate.net |

| Increased Antioxidant Enzyme Activity | Enhances cellular capacity to neutralize reactive species (e.g., SOD, CAT, GSH-Px). | In vitro & in vivo models nih.gov |

| Anti-inflammation | Modulates production of inflammatory cytokines and mediators. | Cellular models (Macrophages) nih.gov |

| Mitochondrial Protection | Preserves mitochondrial function and energy production. | Cellular models nih.gov |

Cardioprotective Effects (in non-human models)

The cardioprotective effects of spinochromes are the most extensively studied of their biological activities, with the related compound Echinochrome A being the active ingredient in the cardiac drug Histochrome. mdpi.comnih.gov The mechanisms underlying this protection are primarily linked to the mitigation of ischemia-reperfusion injury, preservation of mitochondrial function, and reduction of oxidative stress within cardiomyocytes. nih.govresearchgate.net this compound's strong antioxidant activity suggests it shares these protective mechanisms. nih.gov

In non-human models of myocardial injury, the key mechanistic insights for spinochromes include:

Preservation of Mitochondrial Function: Cardiotoxic agents and ischemia-reperfusion events often cause mitochondrial dysfunction, characterized by increased ROS production, decreased mitochondrial membrane potential, and reduced ATP synthesis. researchgate.net Studies on Echinochrome A in rat cardiac myoblast H9c2 cells and isolated rat cardiomyocytes demonstrated that it prevents the decrease in mitochondrial membrane potential and preserves oxidative phosphorylation and ATP levels in the presence of toxins like doxorubicin. researchgate.netresearchgate.net

Antioxidant and Iron-Chelating Activity: Echinochrome A acts as a potent antioxidant and iron chelator. mdpi.com This dual function is critical in preventing ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation, which is implicated in myocardial ischemia-reperfusion injury. In rat models, Histochrome was shown to inhibit ferroptosis by maintaining intracellular glutathione levels and upregulating the activity of glutathione peroxidase 4 (GPx4). mdpi.com

Reduction of Myocardial Infarct Size: In animal models, including dogs and rats, the administration of Echinochrome A before reperfusion significantly reduced the size of the myocardial infarction area. mdpi.comnih.gov This is achieved by protecting cardiomyocytes from the burst of oxidative stress that occurs when blood flow is restored to ischemic tissue. nih.gov

Studies directly comparing different spinochromes have shown that analogues like Spinochrome D also exhibit potent cardioprotective activity against doxorubicin-induced damage in AC16 human cardiomyocyte cells, primarily through antioxidant effects and enhancement of ATP production. cas.cz

Table 2: Cardioprotective Mechanisms of Spinochromes in Non-Human Models

| Mechanism | Model System | Key Findings |

|---|---|---|

| Inhibition of Ferroptosis | In vivo rat model of myocardial ischemia-reperfusion; in vitro neonatal rat cardiomyocytes mdpi.com | Increased GPx4 protein expression and free glutathione (GSH) levels, protecting cells from iron-dependent death. mdpi.com |

| Mitochondrial Protection | In vitro rat cardiac myoblast H9c2 cells treated with cardiotoxic agents (tBHP, SNP, doxorubicin) researchgate.netresearchgate.net | Prevented mitochondrial ROS increase, maintained membrane potential, and preserved ATP production. researchgate.netresearchgate.net |

| Reduction of Oxidative Stress | In vitro H9C2 cells under oxidative, metabolic, and hypoxic stress nih.gov | Showed strong antioxidant effects against H₂O₂, doxorubicin, high glucose, and CoCl₂ induced stress. nih.gov |

| Infarct Size Reduction | In vivo dog model of occlusive reperfusion myocardial infarction nih.gov | Reduced release of creatine phosphokinase and decreased the area of infarction. nih.gov |

Hepatoprotective Effects (in non-human models)

The investigation into the hepatoprotective effects of this compound and related compounds is an emerging area. The liver is highly susceptible to damage from toxins and oxidative stress due to its central role in metabolism and detoxification. nih.govmdpi.com The hepatoprotective activity of natural compounds is often attributed to their ability to scavenge free radicals and support the liver's endogenous antioxidant systems. nih.govphcog.com

While specific studies on this compound are not widely available, research on Echinochrome A provides evidence of its hepatoprotective potential in animal models. These studies highlight mechanisms centered on antioxidant and anti-inflammatory actions.

Protection Against Sepsis-Induced Liver Injury: In a rat model of sepsis induced by cecal ligation and puncture (CLP), administration of Echinochrome A significantly protected liver function. The mechanism involved reducing oxidative stress markers and increasing the activity of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD). nih.govnih.gov

Amelioration of Cholestasis: Echinochrome A demonstrated protective effects in a rat model of intrahepatic cholestasis induced by alpha-naphthylisothiocyanate. dntb.gov.ua This suggests an ability to protect hepatocytes from the damage caused by bile acid accumulation and inflammation.

General Antioxidant Mechanisms: In various in vitro and in vivo hepatotoxicity models, the damage is often initiated by reactive free radicals produced from the metabolism of toxins like carbon tetrachloride (CCl₄) or ethanol. nih.govphcog.com These radicals trigger lipid peroxidation, leading to hepatocyte damage. nih.gov The potent radical-scavenging ability of spinochromes is the primary mechanism by which they would counter this damage, a principle demonstrated by numerous other plant-derived antioxidant compounds. nih.govnih.gov

Table 3: Evidence for Hepatoprotective Mechanisms of Spinochromes

| Protective Effect | Model System | Postulated Mechanism of Action |

|---|---|---|

| Protection in Sepsis Model | In vivo cecal ligation and puncture (CLP) sepsis rat model nih.govnih.gov | Reduction of oxidative stress (MDA) and enhancement of antioxidant defenses (GSH, SOD). nih.gov |

| Protection in Cholestasis Model | In vivo alpha-naphthylisothiocyanate-induced cholestasis in rats dntb.gov.ua | Anti-inflammatory and antioxidant effects protecting against bile-induced hepatotoxicity. |

| Protection Against Toxin-Induced Injury | General in vivo models (e.g., CCl₄, ethanol) nih.govphcog.com | Scavenging of free radicals (e.g., •CCl₃) and inhibition of lipid peroxidation chain reactions. nih.gov |

Future Research Directions and Unresolved Academic Questions

Comprehensive Elucidation of Spinochrome A Biosynthesis and Regulatory Networks

A primary unresolved area is the complete mapping of the biosynthetic pathway of this compound and its regulatory mechanisms. It is established that spinochromes are polyketide-based pigments synthesized by the sea urchins themselves, not by endosymbiotic organisms. nih.govroyalsocietypublishing.org This was confirmed by the discovery of polyketide synthase (PKS) genes in sea urchins, which are responsible for catalyzing the biosynthesis of these compounds. nih.gov

However, the specific enzymatic steps, intermediate molecules, and the precise sequence of tailoring reactions (such as hydroxylation and alkylation) that lead to the final structure of this compound are not fully characterized. Future research must focus on identifying and characterizing the complete suite of enzymes involved in the polyketide synthesis and subsequent modifications. Unraveling the genetic and signaling networks that regulate the expression of these biosynthetic genes is also critical. This includes understanding how the organism controls the timing, location, and amount of this compound production in response to developmental cues or external stimuli.

In-depth Understanding of Physiological Functions in Native Organisms

While several physiological roles for spinochromes have been proposed, a definitive and in-depth understanding of this compound's function within the sea urchin remains elusive. nih.govnih.gov These compounds are known to be key to the pigmentation of sea urchin spines and tests. royalsocietypublishing.orgnih.gov Current evidence strongly suggests their involvement in the organism's defense and immune systems. nih.gov

Key proposed functions that require further investigation include:

Defense Against Pathogens: Spinochromes exhibit antibacterial and antifungal activities, suggesting they play a role in preventing the formation of biofilms and protecting against microbial invasion. nih.govnih.gov

UV Radiation Protection: The antioxidant properties of spinochromes and their ability to absorb UV light indicate a potential role in protecting the sea urchin from sun-induced damage, which is particularly important for species in shallow waters. nih.govresearchgate.net

Immune Response: Studies have shown that spinochromes can have a pro-inflammatory effect on macrophages, implying a role in the innate immune response of sea urchins. nih.gov Furthermore, the number of pigment-containing cells, known as red spherulocytes, increases significantly under conditions of stress, such as injury or changes in water temperature and salinity. nih.gov

The differential distribution of spinochromes in various tissues, including the shell, coelomic fluid, and eggs, suggests that their functions may be specialized and vary throughout the organism's life cycle. nih.govresearchgate.net A significant academic question is to determine the specific function of this compound in each of these compartments.

| Proposed Physiological Role | Supporting Evidence | Unresolved Questions |

| Antimicrobial Defense | Purified spinochromes show inhibitory effects on bacterial growth. nih.govnih.gov | What is the specific spectrum of activity for this compound? How is its release mediated during an infection? |

| UV Protection | Strong antioxidant activity and UV absorption capabilities have been demonstrated. nih.gov | What is the quantitative contribution of this compound to overall UV protection compared to other pigments? |

| Immune Modulation | Spinochromes induce a pro-inflammatory response in immune cells (macrophages). nih.govresearchgate.net | What are the specific signaling pathways activated by this compound in immune cells? |

| Embryogenesis | Presence in gametes and embryos has been noted. nih.gov | Does this compound have a protective or developmental role during early life stages? |

Discovery and Characterization of Novel Biological Activities and Molecular Targets

The known biological activities of spinochromes, such as antioxidant and anti-inflammatory effects, suggest potential for broader applications. nih.govnih.gov However, much of the detailed pharmacological research has focused on the related compound, Echinochrome A. nih.govmdpi.commdpi.com A major future direction is the systematic screening of pure this compound to discover novel bioactivities.

Beyond identifying new effects, a critical unresolved question is the characterization of its specific molecular targets. nih.gov While the antioxidant activity is linked to the free-radical scavenging ability of its hydroxyl groups, other effects likely stem from specific interactions with cellular proteins and pathways. mdpi.com Computer simulations for the related Echinochrome A suggest it may be a ligand for receptors like the aryl hydrocarbon receptor (AhR), which influences immune responses and detoxification. researchgate.net Similar investigations are needed for this compound to move from phenomenological observations to a mechanistic understanding of its effects. Identifying these targets is essential for evaluating its therapeutic potential and for developing it as a tool to probe biological systems. nih.gov

Development of Next-Generation Analytical Platforms for In Vivo this compound Monitoring

Current methods for studying this compound, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-DAD-MS), are powerful for identifying and quantifying the compound in tissue extracts. nih.govresearchgate.net However, these techniques are destructive and provide only a static snapshot of the pigment's concentration at the time of sample collection.

A significant leap forward would be the development of analytical platforms capable of monitoring this compound in vivo and in real-time. nih.gov Such technology would allow researchers to observe the dynamics of this compound production, localization, and clearance within a living sea urchin in response to various stimuli. This could involve:

Genetically Encoded Biosensors: Engineering fluorescent proteins that change their signal upon binding to this compound, allowing for visualization via microscopy.

Site-Selective Probes: Developing chemical probes that selectively bind to this compound and can be detected using advanced imaging techniques. nih.gov

Miniaturized Wireless Sensors: Creating implantable devices capable of detecting and reporting local concentrations of the compound wirelessly. nih.gov

These next-generation platforms would provide unprecedented insight into the compound's physiological dynamics and its role in the organism's interaction with its environment.

Investigation of Environmental Factors Influencing this compound Production and Diversity

The production of secondary metabolites in marine organisms is often heavily influenced by environmental conditions. mdpi.com There is evidence that the composition and concentration of spinochromes in sea urchins vary with geographic location (e.g., temperate vs. tropical zones) and in response to stressors. nih.govnih.govresearchgate.net For example, physical stress or changes in water salinity and temperature can lead to an increase in pigment-containing cells. nih.gov

Systematic investigation into how specific environmental factors influence this compound is a key area for future ecological and biochemical research. Controlled laboratory studies are needed to dissect the effects of variables such as:

Water temperature

Salinity

UV light exposure

Nutrient availability

Presence of pollutants or heavy metals

Exposure to specific pathogens or predators

Understanding these relationships is crucial for comprehending the ecological role of this compound and predicting how sea urchin populations might adapt their chemical defenses in the face of environmental change.

Exploration of Non-Clinical and Industrial Applications (e.g., Agronomical, Bioremediation, Research Tool Development)

Beyond potential clinical uses, the unique properties of this compound open up possibilities for various non-clinical and industrial applications that remain largely unexplored. nih.govresearchgate.net

Agronomical Applications: The demonstrated antibacterial and antifungal properties of spinochromes could be harnessed to develop natural alternatives to synthetic pesticides for crop protection. nih.govnih.gov This aligns with the growing demand for sustainable agricultural practices.

Bioremediation: The ability of related polyhydroxylated compounds to chelate heavy metals suggests a potential application for this compound in bioremediation efforts to remove toxic metals from contaminated water or soil. mdpi.com

Research Tool Development: As a bioactive molecule with specific effects on cellular processes like inflammation and oxidative stress, this compound could be used as a chemical probe or research tool. nih.gov Its use could help scientists elucidate the mechanisms of these complex biological pathways. nih.gov

Future research should focus on feasibility studies to validate these potential applications, assess their economic viability, and develop methods for sustainable production, either through aquaculture of sea urchins or through advanced synthetic and biotechnological approaches.

Q & A

Basic: What methodologies are employed to isolate and purify Spinochrome A from sea urchin sources?

Isolation typically involves solvent extraction (e.g., ethanol or acetone) followed by chromatographic techniques such as HPLC or column chromatography. Researchers must account for the compound’s redox sensitivity by using antioxidants (e.g., ascorbic acid) during extraction to prevent degradation. Purity is validated via mass spectrometry and NMR, with comparisons to synthetic standards if available .

Basic: What are the established cytotoxic properties of this compound, and how do they compare to related spinochromes?

This compound exhibits cytotoxic activity with an EC50 of 341.7 μM in cell viability assays, making it less potent than Spinochrome E (EC50: 258.6 μM) but more active than Spinochrome B (>500 μM) . These variations highlight the importance of substituent positions (e.g., hydroxyl groups) on the naphthoquinone backbone. Researchers should standardize assays (e.g., MTT or resazurin) across cell lines (e.g., cancer vs. normal) to ensure comparability.

Advanced: How should researchers design experiments to evaluate this compound’s bioactivity while minimizing confounding variables?

- Dose-Response Curves : Use at least five concentrations spanning the EC50 range.

- Controls : Include solvent-only controls and reference compounds (e.g., doxorubicin).

- Replicates : Triplicate experiments with independent biological replicates.

- Assay Duration : Monitor time-dependent effects (e.g., 24–72 hours) to capture delayed cytotoxicity .

Advanced: What experimental approaches are recommended to assess this compound’s stability under varying physicochemical conditions?

- pH Stability : Incubate this compound in buffers (pH 2–10) and quantify degradation via UV-Vis spectroscopy or HPLC at 48-hour intervals. Ethanol solutions may stabilize the compound better than aqueous media .

- Temperature Sensitivity : Conduct accelerated stability studies (e.g., 4°C vs. 25°C) with inert gas purging to prevent oxidation.

Advanced: How can synthetic protocols for Spinochrome C be adapted to synthesize this compound, given structural similarities?

While Spinochrome C synthesis involves oxidation of 2,3,5,7-tetrahydroxy-1,4-naphthoquinone precursors, this compound requires regioselective hydroxylation at the C6 position. Researchers might employ directed ortho-metalation or enzymatic hydroxylation strategies. Validation via comparative NMR (e.g., H and C) with natural isolates is critical .

Advanced: How should contradictory data on this compound’s bioactivity across studies be reconciled?

Contradictions often arise from:

- Cell Line Variability : Primary vs. immortalized cells may exhibit differential redox sensitivity.

- Assay Conditions : Variations in serum content (e.g., fetal bovine serum antioxidants) or oxygen tension.

- Data Normalization : Use internal standards (e.g., ATP quantification) to control for cell density discrepancies. Meta-analyses of raw datasets can identify trends obscured by methodological differences .

Advanced: What mechanistic studies are warranted to elucidate this compound’s mode of action beyond cytotoxicity?

- Redox Profiling : Measure ROS generation (e.g., DCFH-DA assays) and mitochondrial membrane potential (e.g., JC-1 dye).

- Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathways perturbed by this compound.

- In Vivo Models : Zebrafish or murine models to assess bioavailability and toxicity thresholds, noting its potential as a pro-oxidant in vivo .

Key Considerations for Researchers

- Data Reproducibility : Archive raw chromatograms, spectra, and assay plate maps in supplementary materials.

- Ethical Reporting : Disclose all experimental parameters (e.g., solvent purity, cell passage number) to enable replication .

- Interdisciplinary Collaboration : Partner with computational chemists to model this compound’s interactions with biological targets (e.g., quinone-binding enzymes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.